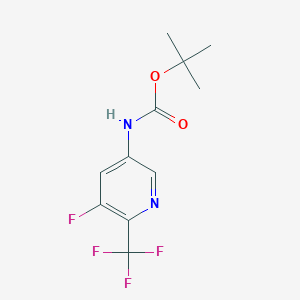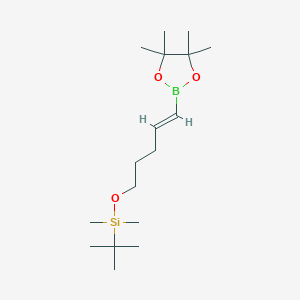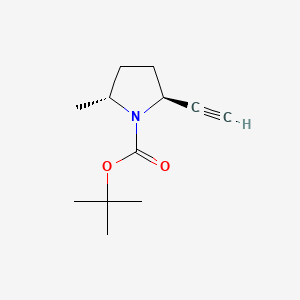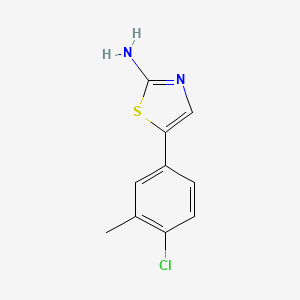![molecular formula C11H12Cl6N6S2 B14021018 N,N-dimethyl-N',N'-bis[3-(trichloromethyl)-1,2,4-thiadiazol-5-yl]propane-1,3-diamine CAS No. 50350-58-8](/img/structure/B14021018.png)
N,N-dimethyl-N',N'-bis[3-(trichloromethyl)-1,2,4-thiadiazol-5-yl]propane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,n-dimethyl-n,n-bis[3-(trichloromethyl)-1,2,4-thiadiazol-5-yl]propane-1,3-diamine is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as trichloromethyl and thiadiazolyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,n-dimethyl-n,n-bis[3-(trichloromethyl)-1,2,4-thiadiazol-5-yl]propane-1,3-diamine typically involves the reaction of N,N-dimethyl-1,3-propanediamine with trichloromethyl-substituted thiadiazole derivatives. The reaction is carried out in an organic solvent under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high yield and purity of the compound while minimizing waste and energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions
N,n-dimethyl-n,n-bis[3-(trichloromethyl)-1,2,4-thiadiazol-5-yl]propane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The trichloromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines .
Applications De Recherche Scientifique
N,n-dimethyl-n,n-bis[3-(trichloromethyl)-1,2,4-thiadiazol-5-yl]propane-1,3-diamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N,n-dimethyl-n,n-bis[3-(trichloromethyl)-1,2,4-thiadiazol-5-yl]propane-1,3-diamine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-dimethyl-1,3-propanediamine: A simpler analog with similar structural features but lacking the trichloromethyl and thiadiazolyl groups.
N,N,N-trimethyl-1,3-propanediamine: Another related compound with additional methyl groups on the nitrogen atoms.
Uniqueness
N,n-dimethyl-n,n-bis[3-(trichloromethyl)-1,2,4-thiadiazol-5-yl]propane-1,3-diamine is unique due to the presence of trichloromethyl and thiadiazolyl groups, which impart distinct chemical and biological properties.
Propriétés
Numéro CAS |
50350-58-8 |
|---|---|
Formule moléculaire |
C11H12Cl6N6S2 |
Poids moléculaire |
505.1 g/mol |
Nom IUPAC |
N,N-dimethyl-N',N'-bis[3-(trichloromethyl)-1,2,4-thiadiazol-5-yl]propane-1,3-diamine |
InChI |
InChI=1S/C11H12Cl6N6S2/c1-22(2)4-3-5-23(8-18-6(20-24-8)10(12,13)14)9-19-7(21-25-9)11(15,16)17/h3-5H2,1-2H3 |
Clé InChI |
DLMZIQPDKSYCNA-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCN(C1=NC(=NS1)C(Cl)(Cl)Cl)C2=NC(=NS2)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-6-methylpyrido[3,2-d]pyrimidin-4-amine](/img/structure/B14020944.png)
![(e)-2-{4-[2-(Diaminomethylidene)hydrazinyl]-3-methylphenyl}diazenecarboximidamide](/img/structure/B14020957.png)




![(15R)-5-chloro-15-methyl-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,5,8,12(18)-hexaen-13-one](/img/structure/B14020988.png)
![6-Amino-N-[2-(ethylamino)ethyl]pyridine-3-carboxamide](/img/structure/B14020997.png)





![Methyl 5-aminobenzo[d]isoxazole-3-carboxylate](/img/structure/B14021042.png)
